molecular formula C₁₂H₂₀O₄S B1148307 ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate CAS No. 154335-57-6

ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

Cat. No. B1148307
CAS RN: 154335-57-6
M. Wt: 260.35
InChI Key:
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Description

Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a chemical compound with the molecular formula C12H20O4S . It is also known by other names such as (1S)-(+)-10-Camphorsulfonic Acid Ethyl Ester and EN300-262525 .


Molecular Structure Analysis

The molecular weight of this compound is 260.35 g/mol . The InChIKey, a unique identifier for the compound, is FXHGNNYOXDWQFY-FFFFSGIJSA-N . The compound has a complexity of 432 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 68.8 Ų and a XLogP3-AA of 1.4 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds .

Scientific Research Applications

Organic Synthesis

The compound has been used in the study of transformations of (-)- (1S,4R)-1-Vinyl-7,7-dimethyl-bicyclo [2.2.1]heptan-2-one . The reactions were studied with ethyl acetate lithium derivative, potassium acetylide, ozone, with a system OsO 4 -N-methylmorpholine N-oxide, and some subsequent transformations of the products obtained .

Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

The compound is related to 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), many of which have interesting biological activity . The most common synthesis route remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole

A three-step synthesis of this compound, prepared from camphor derived diamine, has been disclosed . The absolute configuration at the chiral center bearing benzo[d]imidazole moiety was confirmed by NOESY .

4. Cyclization Mechanisms of Ethyl Cyanoacetate with Salicylaldehyde The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .

5. Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters In recent years, as the demand for precision nutrition is continuously increasing, scientific studies have shown that high-purity eicosapentaenoic acid ethyl ester (EPA-EE) functions more efficiently than mixed omega-3 polyunsaturated fatty acid preparations in diseases such as hyperlipidemia, heart disease, major depression, and heart disease .

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester

In particular, a 5- (acetamidomethyl)isoxazole is converted into a 2:1 mixture of denitrogenated enaminone and 5-methyl-isoxazole derivatives by treatment with H 2 in the presence of 5% Pd/C . The hydrogenation over Pd/C of ethyl 5- (benzoyloxymethyl)isoxazole-3-carboxylate was described .

Safety and Hazards

The compound has a safety signal word of "Warning" . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . Hazard statements include H302, H315, and H319 .

properties

IUPAC Name

ethyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGNNYOXDWQFY-FFFFSGIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOS(=O)(=O)C[C@@]12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

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